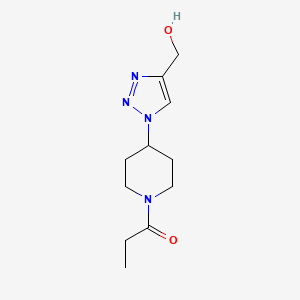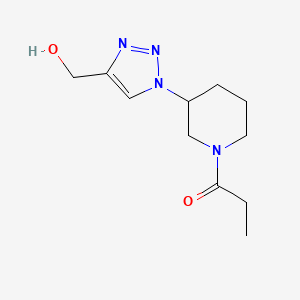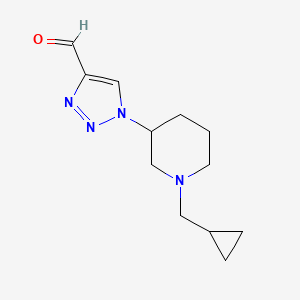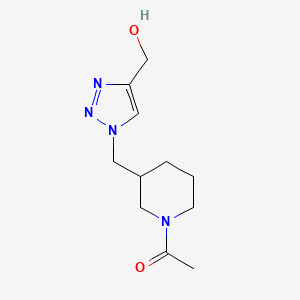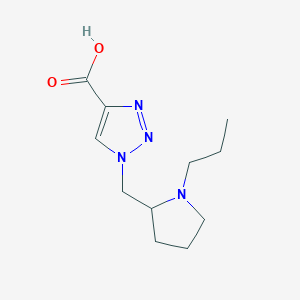![molecular formula C12H14N4 B1482128 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098141-55-8](/img/structure/B1482128.png)
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Descripción general
Descripción
“1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” (CPMImC) is an organic compound that has gained interest in scientific research due to its potential applications in various fields. It is a potential non-classical isostere of indole .
Synthesis Analysis
The synthesis of CPMImC involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Molecular Structure Analysis
The molecular structure of CPMImC is derived from the 1H-imidazo[1,2-b]pyrazole skeleton . The exact structure would require more specific information or computational chemistry analysis.
Chemical Reactions Analysis
The chemical reactions involving CPMImC include its synthesis through the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold . More detailed reaction mechanisms or analyses would require specific experimental data.
Physical And Chemical Properties Analysis
The molecular weight of CPMImC is 214.27 g/mol. More detailed physical and chemical properties would require specific experimental measurements or computational predictions.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Imidazole derivatives, including compounds like 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, have been recognized for their antibacterial properties. These compounds can be synthesized and tested against various bacterial strains to determine their efficacy in inhibiting bacterial growth. The presence of the imidazole ring is known to contribute significantly to the antibacterial activity of these molecules .
Antitubercular Agents
The fight against tuberculosis (TB) has led to the exploration of imidazole-containing compounds as potential antitubercular agents. Synthesized derivatives have been evaluated for their activity against Mycobacterium tuberculosis, and their minimum inhibitory concentration (MIC) values have been calculated to assess their potential as TB medications .
Anti-inflammatory Applications
Imidazole derivatives are also explored for their anti-inflammatory effects. Studies have investigated their action on carrageenan-induced edema in rat paws, which is a common model for inflammation. The compounds’ ability to reduce inflammation makes them candidates for the development of new anti-inflammatory drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQTDQTIVTQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C#N)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






